4-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
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Overview
Description
4-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C19H19FN2O3 and its molecular weight is 342.37. The purity is usually 95%.
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Scientific Research Applications
Serotonin 1A Receptors in Alzheimer's Disease
A study utilized a molecular imaging probe, closely related to 4-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide, for quantifying serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease (AD) patients' brains. It revealed significantly decreased receptor densities in the hippocampi and raphe nuclei of AD patients, correlating these decreases with clinical symptom severity and decreased glucose utilization in the brain. This suggests the potential of such compounds in developing diagnostic tools for Alzheimer's disease and possibly other neurological conditions (Kepe et al., 2006).
Inhibitors of the Met Kinase Superfamily
Another study identified a compound structurally similar to this compound as a potent and selective inhibitor of the Met kinase superfamily. This discovery has implications for cancer treatment, as the compound demonstrated complete tumor stasis in a human gastric carcinoma model and has progressed to phase I clinical trials, underscoring its potential as a therapeutic agent in oncology (Schroeder et al., 2009).
Compulsive Food Consumption in Binge Eating
Research on orexin-1 receptor mechanisms in binge eating identified derivatives of this compound as selective antagonists. These compounds reduced binge eating of highly palatable food without affecting standard food pellet intake at doses that did not induce sleep. This highlights their potential role in developing treatments for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
HIV-1 Attachment Inhibition
A study on the modification of the piperazine ring within the compound's structure showed it to be a crucial element for inhibiting HIV-1 attachment. This suggests the potential of such compounds in developing treatments for HIV by interfering with the viral gp120's interaction with the host cell receptor CD4 (Wang et al., 2009).
Fluorinated Heterocycles in Pharmaceutical Industries
Fluorinated heterocycles play a significant role in pharmaceuticals, and compounds similar to this compound have been synthesized for diverse applications. These compounds' synthesis via rhodium(III)-catalyzed C-H activation demonstrates their potential in developing novel pharmaceutical agents (Wu et al., 2017).
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus, which is a part of the structure of this compound, bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been found to interact excellently with receptors , suggesting that this compound may also interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives, which share a similar structure with this compound, are known to possess various biological activities, affecting a wide range of pathways .
Pharmacokinetics
It’s known that the compound has a molecular weight of 34237, which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
4-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-17-10-9-15(12-16(17)22-11-3-2-4-18(22)23)21-19(24)13-5-7-14(20)8-6-13/h5-10,12H,2-4,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLXKOHLTVTXRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.